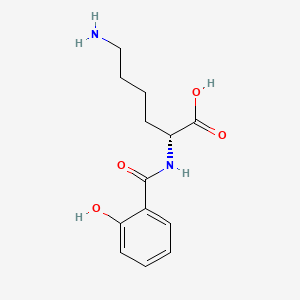

2-Hydroxylbenzoyl-D-lysine

Description

Significance of Acylated Amino Acids in Chemical Biology and Drug Discovery

Acylated amino acids (Acyl-AAs) are a diverse class of molecules where an amino acid is linked to a fatty acid or another organic acid via an amide bond. nih.govmdpi.com These compounds are no longer viewed as simple metabolic intermediates but as crucial signaling molecules involved in a wide array of biological processes. nih.gov Their amphiphilic nature, possessing both a hydrophilic amino acid head and a lipophilic acyl tail, allows them to interact with various biological targets, including membrane proteins like G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. nih.govnomuraresearchgroup.com

The discovery of N-arachidonoyl-ethanolamine (anandamide) as an endogenous cannabinoid receptor ligand spurred the identification of numerous other N-acyl amines, including a large family of Acyl-AAs. mdpi.com These lipids play roles in regulating pain sensation, food intake, and bone remodeling. nomuraresearchgroup.com From a drug discovery perspective, the Acyl-AA scaffold is attractive because its structure can be systematically modified. Variations in the acyl chain length and saturation, as well as the identity of the amino acid head group, allow for the fine-tuning of physicochemical properties and biological activity. nomuraresearchgroup.com This modularity provides a powerful platform for developing novel therapeutics. nih.govfrontiersin.org

| N-Acyl Amino Acid | Acyl Group | Amino Acid | Reported Biological Role/Target | Reference |

|---|---|---|---|---|

| N-Arachidonoyl Glycine (B1666218) | Arachidonic Acid | Glycine | Pain sensation, Food intake regulation | nomuraresearchgroup.com |

| N-Oleoyl Serine | Oleic Acid | Serine | Bone remodeling regulation | nomuraresearchgroup.com |

| N-Oleoyl Leucine | Oleic Acid | Leucine | Mitochondrial respiration uncoupling | nomuraresearchgroup.com |

| N-Acyl Taurines (NATs) | Very long-chain fatty acids | Taurine | Metabolic regulation | mdpi.com |

Overview of D-Amino Acid Derivatives in Biological Systems

While L-amino acids are the canonical building blocks of proteins, their stereoisomers, D-amino acids, are increasingly recognized for their significant biological functions. tandfonline.com Once thought to be exclusive to microorganisms, particularly in the peptidoglycan cell wall, D-amino acids are now known to be present and functional in higher organisms, including mammals. tandfonline.commdpi.com They can be generated endogenously by racemase enzymes or sourced from gut microbiota. mdpi.commdpi.com

The incorporation of D-amino acids into peptides or other derivatives offers a key advantage in drug design: enhanced stability. Peptides containing D-amino acids are resistant to degradation by proteases, which are stereospecific for L-amino acids. mdpi.com This increased biostability can prolong the half-life and therapeutic effect of a peptide-based drug. Beyond stability, D-amino acids themselves can be biologically active. For instance, D-serine and D-aspartate act as neurotransmitters by modulating NMDA receptors in the brain. mdpi.com The presence of free D-amino acids has also been linked to various diseases, suggesting their potential as biomarkers. mdpi.com

| D-Amino Acid | Biological System/Organism | Function or Significance | Reference |

|---|---|---|---|

| D-Alanine | Bacteria | Component of peptidoglycan in the cell wall. | mdpi.com |

| D-Glutamate | Bacteria | Component of peptidoglycan in the cell wall. | mdpi.com |

| D-Serine | Mammalian Brain | Co-agonist of the NMDA receptor, involved in neurotransmission. | mdpi.com |

| D-Aspartate | Mammalian Neuroendocrine Tissues | Modulator of NMDA receptors and hormone synthesis. | mdpi.com |

Rationale for Investigating the 2-Hydroxylbenzoyl-D-lysine Scaffold

The rationale for investigating the this compound scaffold is based on the strategic combination of its three core components: the 2-hydroxybenzoyl (salicyl) group, the D-lysine backbone, and the acyl-amino acid linkage.

The 2-Hydroxybenzoyl Moiety: Salicylic (B10762653) acid and its derivatives are cornerstone compounds in medicine, known for their anti-inflammatory and analgesic properties. cdnsciencepub.com In modern drug design, the salicylaldehyde (B1680747) group is exploited to form reversible-covalent bonds with the lysine (B10760008) residues of target proteins, enhancing ligand affinity and selectivity. researchgate.net Furthermore, the 2-hydroxybenzoyl group is a key feature of Sodium N-(8-[2-hydroxybenzoyl] amino) caprylate (SNAC), a well-studied absorption enhancer that facilitates the oral delivery of peptide drugs like semaglutide (B3030467) by protecting them from enzymatic degradation. nih.govnih.gov This demonstrates the utility of the 2-hydroxybenzoyl group in creating functionally superior pharmaceutical agents.

The D-Lysine Backbone: As discussed, the use of a D-amino acid is a well-established strategy to increase metabolic stability against proteolysis. mdpi.com Lysine, with its primary amino group on the side chain, offers an additional site for chemical modification, allowing for the attachment of other functional groups or for interaction with biological targets. sigmaaldrich.com

By acylating D-lysine with a 2-hydroxybenzoyl group, the resulting molecule is hypothesized to possess a combination of desirable properties: the enhanced stability of a D-amino acid derivative and the proven bio-functionality of the salicyl moiety. This scaffold could serve as a novel platform for developing protease-resistant agents with unique biological activities.

Current Research Landscape and Gaps Pertaining to this compound Analogues

A review of the current scientific literature reveals a significant gap in research pertaining directly to the this compound compound. While its individual components are well-studied, the specific conjugate appears to be a novel or under-investigated chemical entity.

Research on analogues provides some context. For example, chrysobactin, a siderophore from the pathogenic bacterium Erwinia chrysanthemi, contains a 2,3-dihydroxybenzoyl group attached to a D-lysyl-L-serine dipeptide. researchgate.net This highlights that nature utilizes similar building blocks for specific biological functions. Another area of related research involves Sodium N-(8-[2-hydroxybenzoyl] amino) caprylate (SNAC), which is structurally an acylated amino caprylic acid, not D-lysine. nih.govnih.govnih.gov The extensive investigation of SNAC in facilitating oral drug absorption underscores the potential of the 2-hydroxybenzoyl moiety in modulating molecular transport and stability. researchgate.netprinceton.edu

The primary gap is the absence of published synthesis, purification, characterization, and biological evaluation of this compound. Its physicochemical properties, potential therapeutic activities, and stability compared to its L-lysine counterpart remain unexplored.

| Compound Name | Structural Features | Primary Application/Research Area | Reference |

|---|---|---|---|

| Sodium N-(8-[2-hydroxybenzoyl] amino) caprylate (SNAC) | 2-hydroxybenzoyl group acylated to an amino caprylic acid. | Pharmaceutical absorption enhancer for oral delivery of peptides. | nih.govnih.govnih.gov |

| Chrysobactin | alpha-N-(2,3-dihydroxybenzoyl)-D-lysyl-L-serine. | Bacterial siderophore involved in iron acquisition and virulence. | researchgate.net |

| Voxelotor | Contains a salicylaldehyde moiety that interacts with hemoglobin. | Treatment of sickle cell disease. | researchgate.net |

| L-lysine acetylsalicylate | Salt of acetylsalicylic acid and L-lysine. | Investigated for anti-inflammatory and antiviral properties. | researchgate.net |

Objectives and Scope of Academic Inquiry into this compound

Given the existing research gaps, a structured academic inquiry into this compound would be highly valuable. The primary objectives of such an investigation should include:

Chemical Synthesis and Characterization: To develop and optimize a robust synthetic pathway for the production of high-purity this compound. This would be followed by comprehensive characterization using modern analytical techniques (e.g., NMR, Mass Spectrometry, HPLC) to confirm its structure and purity.

Physicochemical Profiling: To determine key physicochemical properties such as solubility, lipophilicity (LogP), and chemical stability under various pH and temperature conditions.

Biological Screening: To conduct a broad range of in vitro biological assays to identify potential activities. Based on its structural components, screening could focus on areas such as antimicrobial activity, enzyme inhibition (e.g., proteases, kinases), and receptor binding assays.

Comparative Analysis: To synthesize the corresponding L-lysine analogue, 2-Hydroxylbenzoyl-L-lysine, and perform parallel stability and activity assays. This would directly quantify the impact of the D-stereocenter on the molecule's properties, providing critical data on its potential advantages as a therapeutic scaffold.

The scope of this inquiry would be to establish a foundational understanding of this novel compound, thereby enabling the scientific community to explore its potential applications in chemical biology and medicine.

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O4 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

(2R)-6-amino-2-[(2-hydroxybenzoyl)amino]hexanoic acid |

InChI |

InChI=1S/C13H18N2O4/c14-8-4-3-6-10(13(18)19)15-12(17)9-5-1-2-7-11(9)16/h1-2,5,7,10,16H,3-4,6,8,14H2,(H,15,17)(H,18,19)/t10-/m1/s1 |

InChI Key |

SEXCUPQSEHZJDN-SNVBAGLBSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N[C@H](CCCCN)C(=O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(CCCCN)C(=O)O)O |

Origin of Product |

United States |

Synthesis Methodologies and Derivatization Strategies for 2 Hydroxylbenzoyl D Lysine

Chemical Synthesis Approaches

Chemical synthesis provides a direct route to 2-Hydroxylbenzoyl-D-lysine, relying on established organic chemistry principles to form the crucial amide bond between the two precursor molecules. Success in this area hinges on the strategic use of activating agents and protecting groups to control reactivity.

Acylation of D-lysine with 2-Hydroxylbenzoic Acid Derivatives

The core of the synthesis is the formation of an amide bond via the acylation of D-lysine with 2-hydroxybenzoic acid (salicylic acid). This reaction involves the nucleophilic attack of a lysine (B10760008) amino group on the activated carboxyl group of salicylic (B10762653) acid. Given that D-lysine possesses two amino groups (α-amino and ε-amino) and salicylic acid has a potentially reactive hydroxyl group, direct acylation is challenging. The reaction requires the carboxylic acid to be activated, for instance, by converting it into an acyl-CoA thioester, which possesses an electrophilic carbonyl-carbon susceptible to non-enzymatic transacylation reactions with nucleophiles like amino groups. researchgate.net

The selective acylation at a specific nitrogen atom of lysine is a significant challenge. Strategies have been developed for the selective Nα-acylation of lysine, which can be adapted for this synthesis. rsc.org The process typically involves activating the carboxyl group of the acylating agent and performing the reaction under conditions that favor substitution at the desired amino group.

Protecting Group Strategies in Amide Bond Formation

To achieve the selective formation of this compound, a robust protecting group strategy is essential. jocpr.com Protecting groups are temporarily attached to reactive functional groups to prevent them from participating in unwanted side reactions. organic-chemistry.org For the synthesis of this specific compound, the α-amino group, the ε-amino group, and the α-carboxyl group of D-lysine, as well as the hydroxyl group of salicylic acid, must be considered.

An orthogonal protection strategy is often employed, where different protecting groups that can be removed under distinct conditions are used for each functional group. organic-chemistry.org For example, the α-amino group might be protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile, while the ε-amino group is protected with a Boc (tert-butyloxycarbonyl) group, which is acid-labile. sigmaaldrich.comug.edu.pl This allows for the selective deprotection of one amino group for acylation while the other remains protected. organic-chemistry.org The carboxyl group is typically protected as an ester (e.g., a t-Butyl ester) that is cleaved under acidic conditions. organic-chemistry.org

The choice of protecting groups is critical for the success of the synthesis, ensuring high yields and preventing the formation of undesired byproducts. jocpr.comorganic-chemistry.org

Table 1: Common Protecting Groups in Amino Acid Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|---|

| α-Amino Group | tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) ug.edu.plnih.gov |

| α/ε-Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) jocpr.comsigmaaldrich.com |

| ε-Amino Group | Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation |

| ε-Amino Group | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine sigmaaldrich.com |

| Carboxyl Group | tert-Butyl ester | OtBu | Acidic (e.g., TFA) ug.edu.pl |

Stereoselective Synthesis of D-lysine Precursors

The biological activity of chiral molecules is highly dependent on their stereochemistry. Therefore, obtaining the final product with the correct D-configuration at the α-carbon of the lysine moiety requires starting with enantiomerically pure D-lysine. While chemical racemization of L-lysine followed by resolution can be performed, it is often inefficient. sci-hub.se A more precise approach involves stereoselective synthesis starting from a chiral precursor. For instance, carbohydrates like D-galactose have been successfully utilized as chiral starting materials for the concise synthesis of related amino acids such as (2S,5R) and (2S,5S)-5-hydroxy-lysine, demonstrating a viable strategy for producing stereochemically defined amino acids. nih.gov However, for D-lysine itself, biocatalytic methods are increasingly favored for their efficiency and high stereoselectivity. sci-hub.senih.gov

Solution-Phase and Solid-Phase Peptide Synthesis Techniques for Analogues

To generate analogues of this compound, particularly those involving peptide chains, two primary methodologies are employed: solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS). nih.gov

Solution-phase synthesis is the classical method where reactions are carried out in a solvent system, with the product being isolated and purified after each step. nih.govekb.eg While versatile, this technique can be laborious and time-consuming, especially for longer peptide chains. researchgate.net

Solid-phase peptide synthesis (SPPS) , pioneered by Merrifield, has revolutionized the field. nih.gov In SPPS, the C-terminal amino acid is covalently attached to an insoluble polymer resin. d-nb.info The peptide chain is then assembled step-by-step while remaining attached to this solid support. Excess reagents and byproducts are easily washed away by filtration, which simplifies the purification process and allows for automation. researchgate.netd-nb.info This method is highly efficient for creating libraries of analogues. rsc.org Once the synthesis is complete, the final molecule is cleaved from the resin. d-nb.info

Table 2: Comparison of Synthesis Techniques for Analogues

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |

|---|---|---|

| Principle | Reactions occur in solution; purification after each step. nih.gov | Peptide is anchored to a solid support; reagents are washed away. d-nb.info |

| Advantages | Scalable, suitable for complex structures not amenable to SPPS. nih.gov | Easily automated, rapid, simplified purification, allows use of excess reagents. researchgate.netd-nb.info |

| Disadvantages | Labor-intensive, difficult to automate, purification can be complex. researchgate.net | Additional steps for linker attachment/cleavage, potential for side reactions on resin. d-nb.info |

| Application | Synthesis of complex peptides like Biphalin. nih.gov | Rapid synthesis of peptide libraries and analogues. rsc.org |

Chemo-Enzymatic and Biocatalytic Routes

Chemo-enzymatic synthesis integrates the precision of enzymatic catalysis with the versatility of chemical reactions. beilstein-journals.org Enzymes operate under mild conditions with high regio- and stereoselectivity, making them ideal catalysts for specific transformations, such as the production of chiral precursors. nih.govfrontiersin.org

Enzymatic Production of D-lysine

The industrial overcapacity for L-lysine, produced via fermentation, makes it an attractive and inexpensive starting material for the production of D-lysine. mdpi.com Biocatalytic methods have been developed to efficiently convert L-lysine to enantiopure D-lysine, bypassing the challenges of chemical synthesis. sci-hub.senih.gov

A highly effective method is a two-enzyme cascade system. mdpi.comcsic.es

Racemization: In the first step, L-lysine is converted into a racemic mixture of DL-lysine. This is achieved using a lysine racemase enzyme, often from microorganisms like Proteus mirabilis, expressed in a host such as Escherichia coli. sci-hub.semdpi.com

Asymmetric Degradation: In the second step, the unwanted L-lysine is selectively removed from the racemic mixture. This is accomplished using an L-lysine-specific enzyme, such as lysine decarboxylase, which converts L-lysine into cadaverine, leaving the desired D-lysine untouched. sci-hub.semdpi.com

This two-step process has been optimized to achieve high yields and excellent enantiomeric purity. Under optimal conditions, researchers have reported obtaining D-lysine from L-lysine with a yield of 48.8% and an enantiomeric excess (ee) of ≥ 99%. mdpi.comcsic.es This bio-based process is highly desirable as it avoids the harsh reaction conditions and expensive resolving agents associated with chemical methods. sci-hub.se

Table 3: Key Enzymes in the Biocatalytic Production of D-lysine

| Enzyme | Source Organism (Example) | Role in Synthesis | Outcome |

|---|---|---|---|

| Lysine Racemase | Proteus mirabilis | Catalyzes the conversion of L-lysine to a DL-lysine racemic mixture. sci-hub.semdpi.com | Production of DL-lysine. |

| Lysine Decarboxylase | Escherichia coli | Selectively degrades L-lysine from the racemic mixture. sci-hub.semdpi.com | Isolation of enantiopure D-lysine. |

Design and Synthesis of this compound Analogues and Conjugates

The core structure of this compound serves as a versatile scaffold for chemical modification. The design and synthesis of analogues and conjugates are pursued to systematically investigate structure-activity relationships (SAR), enhance specific biological properties such as metal chelation or receptor affinity, and improve pharmacokinetic profiles. These synthetic strategies can be broadly categorized into three areas: direct structural modifications of the core molecule, conjugation to larger peptidomimetic frameworks, and the synthesis of well-defined metal complexes.

Structural Modifications for Modulating Bioactivity Profiles

Systematic modification of the this compound structure allows for the fine-tuning of its physicochemical and biological properties. These modifications typically target either the aromatic salicyl moiety or the D-lysine backbone.

Modifications of the Aromatic Ring: Introducing substituents onto the phenyl ring of the salicyl group can profoundly impact its electronic and steric properties. For example, the installation of electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) at the 5-position increases the acidity of the phenolic proton, which can enhance the affinity and modify the redox potential of its metal complexes. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) can alter lipophilicity and hydrogen bonding potential. Synthesis of these analogues involves standard amide coupling reactions between a substituted salicylic acid, activated as an N-hydroxysuccinimide (NHS) ester or via a carbodiimide (B86325) reagent like EDC, and an appropriately protected D-lysine derivative.

Modifications of the Amino Acid Backbone: Altering the D-lysine component provides another avenue for modulation. Replacing D-lysine with its enantiomer, L-lysine, can probe the stereochemical requirements of biological targets and influence susceptibility to enzymatic degradation. The length of the side chain can be varied by substituting lysine with shorter (D-ornithine) or longer (e.g., D-diaminoheptanoic acid) analogues, thereby changing the spatial presentation of the chelating salicyl group.

The table below details representative structural modifications and their intended effects.

| Structural Analogue | Synthetic Strategy | Intended Bioactivity Modulation |

|---|---|---|

| 5-Chloro-2-hydroxylbenzoyl-D-lysine | EDC/NHS coupling of 5-chlorosalicylic acid with Nα-Boc-D-lysine | Increased acidity of phenolic proton; enhanced metal binding affinity. |

| 2-Hydroxylbenzoyl-L-lysine | Standard amide coupling using L-lysine derivative | Investigation of stereospecific interactions; altered proteolytic stability. |

| 2-Hydroxylbenzoyl-D-ornithine | Coupling of salicylic acid with Nα-protected D-ornithine | Reduced side-chain length; altered spatial geometry for metal chelation or receptor binding. |

| 3,5-Dinitro-2-hydroxylbenzoyl-D-lysine | Coupling of 3,5-dinitrosalicylic acid with protected D-lysine | Significantly increased electron-withdrawing character; modulation of redox properties and binding constants. |

Conjugation with Peptidomimetic Scaffolds

To overcome the limitations of natural peptides, such as poor metabolic stability and conformational flexibility, the 2-hydroxylbenzoyl-lysine motif can be incorporated into non-natural, peptidomimetic backbones. These scaffolds are designed to mimic the secondary structures of peptides while offering resistance to proteolysis and improved bioavailability.

Peptoid Conjugates: Peptoids, or N-substituted glycine (B1666218) oligomers, are a prominent class of peptidomimetics. The 2-hydroxylbenzoyl moiety can be incorporated by using a lysine-derived side chain during peptoid synthesis. The synthesis follows the "sub-monomer" method, where bromoacetic acid is first coupled to the growing chain, followed by nucleophilic displacement of the bromide with a primary amine, such as the Nε-(2-hydroxylbenzoyl)-lysine methyl ester. This allows for the precise placement of the functional side chain along a highly flexible and protease-resistant backbone.

β-Peptide Conjugates: β-peptides are built from β-amino acids, which contain an additional carbon atom in their backbone compared to α-amino acids. This change results in unique and stable secondary structures (e.g., helices, sheets) not accessible to α-peptides. A 2-hydroxylbenzoyl group can be attached to the side chain of a β-lysine analogue (e.g., β-homolysine) and then incorporated into a β-peptide sequence. This strategy allows for the presentation of the salicyl chelator on a conformationally constrained and stable scaffold.

Synthesis of Metal Complexes Featuring the 2-Hydroxylbenzoyl Moiety

The defining chemical feature of the 2-hydroxylbenzoyl group is its ability to act as a potent bidentate chelator for hard metal ions, particularly oxophilic trivalent cations like Iron(III) and Gallium(III). The ortho-phenolic hydroxyl group and the adjacent amide carbonyl oxygen form a stable six-membered chelate ring upon deprotonation of the phenol.

The synthesis of these metal complexes is typically performed in aqueous or mixed aqueous/organic solutions under controlled pH. For the formation of an Iron(III) complex, three equivalents of this compound are reacted with one equivalent of a soluble Fe(III) salt, such as ferric chloride (FeCl₃) or ferric citrate. The reaction mixture is buffered to a physiologically relevant pH (e.g., 7.4) to facilitate the deprotonation of the phenolic protons and drive the formation of the thermodynamically stable, octahedrally coordinated [Fe(L)₃] complex. These complexes are often intensely colored (typically red or purple) due to ligand-to-metal charge transfer (LMCT) transitions.

Similar synthetic procedures are used for other trivalent metals. For example, Gallium(III) complexes, which are useful as non-radioactive surrogates for PET imaging isotopes (e.g., ⁶⁸Ga), can be synthesized by reacting this compound with Ga(NO₃)₃. The resulting [Ga(L)₃] complexes are colorless and diamagnetic but structurally analogous to their iron counterparts.

The following table summarizes the synthesis of representative metal complexes.

| Metal Ion | Ligand | Typical Stoichiometry (Metal:Ligand) | Key Complex Characteristics |

|---|---|---|---|

| Iron(III), Fe³⁺ | This compound | 1:3 | Octahedral geometry; high stability constant; intense red/purple color. |

| Gallium(III), Ga³⁺ | This compound | 1:3 | Octahedral geometry; colorless; diamagnetic; structural analogue for ⁶⁸Ga imaging agents. |

| Aluminum(III), Al³⁺ | This compound | 1:3 | Stable, colorless octahedral complex; used in competitive binding studies. |

| Copper(II), Cu²⁺ | This compound | 1:2 | Square planar or distorted octahedral geometry; typically forms a [Cu(L)₂] complex. |

Investigation of Biological Activity and Mechanistic Insights of 2 Hydroxylbenzoyl D Lysine

Molecular Interactions and Target Engagement Studies

Scientific investigation into the specific biological activities of 2-Hydroxylbenzoyl-D-lysine is limited in publicly available research. The following sections outline the current understanding based on established principles related to its structural components.

Enzyme Modulatory Activities

Inhibition of Bacterial D-alanine-D-alanine Ligase

There is currently no available scientific literature or research data detailing the investigation of this compound as an inhibitor of bacterial D-alanine-D-alanine ligase (Ddl). Ddl is a crucial enzyme in bacterial cell wall synthesis, making it a target for antibiotics. biorxiv.orgwikipedia.orgnih.gov The enzyme catalyzes the formation of a D-alanyl-D-alanine dipeptide, an essential precursor for building the peptidoglycan layer that provides structural integrity to bacteria. nih.govpeerj.com While various compounds have been studied as Ddl inhibitors, research specifically evaluating the inhibitory potential of this compound has not been published.

α-Glucosidase Inhibition Studies

There are no published studies investigating the α-glucosidase inhibitory activity of this compound. α-Glucosidase inhibitors are a class of therapeutic agents that slow down the absorption of carbohydrates from the small intestine, thereby managing postprandial hyperglycemia in type 2 diabetes. mdpi.comwikipedia.orgup.ac.zanih.gov These inhibitors act by competitively blocking the enzymes that break down complex carbohydrates into absorbable monosaccharides. wikipedia.org While various synthetic and natural compounds, including some with benzoyl moieties, have been evaluated for this activity, this compound has not been among them. mdpi.com

Receptor Binding and Downstream Signaling Modulation

Currently, there is no direct evidence from receptor binding assays or downstream signaling studies for the compound this compound. Such studies are essential to determine if a compound interacts with a specific cellular receptor to trigger a biological response. nih.govsygnaturediscovery.com

It is important to distinguish this compound from the structurally related but distinct compound, sodium N-(8-[2-hydroxybenzoyl]amino)caprylate (SNAC). SNAC is used as a permeation enhancer in an oral formulation of semaglutide (B3030467), a glucagon-like peptide-1 (GLP-1) receptor agonist. nih.govresearchgate.net In that formulation, SNAC facilitates the absorption of semaglutide, which is the molecule that binds to the GLP-1 receptor and modulates downstream signaling pathways. nih.govnih.gov However, SNAC is a derivative of caprylic acid, not D-lysine, and its mechanism is related to absorption enhancement, not direct receptor agonism.

Mimicry or Modulation of Lysine (B10760008) Post-Translational Modifications

The structure of this compound features an acylation on the amino group of D-lysine. Acylation, particularly acetylation, is a critical post-translational modification (PTM) of lysine residues in proteins. nih.gov These PTMs are crucial for regulating protein function, gene expression, and signaling.

The 2-hydroxylbenzoyl group on the D-lysine backbone can be viewed as a potential mimic of lysine acylation. Unlike natural PTMs, which are often enzymatically reversible, the amide bond linking the 2-hydroxybenzoyl group to D-lysine is highly stable. This makes it a permanent, non-hydrolyzable modification. Such a stable mimic could be a valuable tool in chemical biology to study the effects of lysine acylation without the complication of enzymatic removal. nih.gov However, no specific research has been published to confirm that this compound has been synthesized or used for this purpose.

Preclinical In Vivo Investigations (Non-Human Animal Models)

There is no available data from in vivo studies in animal models for this compound.

Pharmacokinetic Profiling and Disposition in Animal Models

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal model is not present in the current body of scientific literature.

Biodistribution and Tissue-Specific Accumulation in Animal Systems

There are no published studies that describe the distribution of this compound into various tissues or its potential for accumulation in specific organs within animal systems.

Mechanistic Efficacy Studies in Preclinical Disease Models (e.g., infection models)

No mechanistic studies demonstrating the efficacy of this compound in any preclinical disease models, including but not limited to infection models, have been reported.

Advanced Analytical and Characterization Methodologies for 2 Hydroxylbenzoyl D Lysine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the detailed structural characterization of 2-Hydroxylbenzoyl-D-lysine, offering insights into its atomic composition, connectivity, and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the precise determination of molecular structure. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide information about the chemical environment of individual protons and carbon atoms within the molecule. Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms, thus confirming the covalent framework of this compound.

¹H NMR Data for this compound (Hypothetical Data)

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-α (Lys) | 4.50 | dd | 8.0, 5.0 |

| H-ε (Lys) | 3.40 | t | 7.0 |

| Aromatic H | 6.80-7.90 | m | - |

| Aliphatic CH₂ (Lys) | 1.40-2.00 | m | - |

| OH (benzoyl) | 11.50 | s | - |

¹³C NMR Data for this compound (Hypothetical Data)

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| C=O (carboxyl) | 175.0 |

| C=O (amide) | 170.0 |

| C-α (Lys) | 55.0 |

| C-ε (Lys) | 40.0 |

| Aromatic C | 115.0-160.0 |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. Tandem Mass Spectrometry (MS/MS) is utilized to fragment the parent ion, and the resulting fragmentation pattern provides definitive structural information, confirming the sequence of amino acid and acyl moieties.

HRMS and MS/MS Fragmentation Data for this compound (Hypothetical Data)

| Parameter | Value |

|---|---|

| Calculated Exact Mass | [Value] |

| Measured Exact Mass | [Value] |

| Mass Error (ppm) | [Value] |

| Major MS/MS Fragment Ions (m/z) | [Fragment 1], [Fragment 2], [Fragment 3] |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. Key vibrational bands would confirm the presence of hydroxyl, carboxyl, amide, and aromatic groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the benzoyl chromophore is expected to result in characteristic absorption maxima in the UV region of the electromagnetic spectrum.

Spectroscopic Data for this compound (Hypothetical Data)

| Technique | Characteristic Peaks |

|---|---|

| IR (cm⁻¹) | 3300 (O-H, N-H stretch), 1720 (C=O carboxyl), 1650 (C=O amide), 1600 (aromatic C=C) |

| UV-Vis (λmax, nm) | 210, 300 |

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for the separation of this compound from complex mixtures, as well as for its purification and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for its quantitative analysis. A reversed-phase HPLC method would typically be employed, where the compound is separated based on its hydrophobicity. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration.

HPLC Parameters for this compound Analysis (Hypothetical Data)

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of water with 0.1% trifluoroacetic acid and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 300 nm |

| Retention Time | [Value] min |

Ion Exchange Chromatography for Amino Acid Composition Analysis

Ion Exchange Chromatography (IEC) can be used to verify the amino acid component of this compound following acid hydrolysis. This technique separates molecules based on their net charge. After hydrolysis, the liberated D-lysine, being a basic amino acid, would carry a net positive charge at an acidic pH and can be retained on a cation exchange resin. Elution is typically achieved by increasing the pH or the salt concentration of the mobile phase.

Ion Exchange Chromatography Parameters for D-lysine Analysis (Hypothetical Data)

| Parameter | Condition |

|---|---|

| Resin | Strong cation exchange resin |

| Loading Buffer | pH 2.2 citrate buffer |

| Elution Buffer | pH 5.0 citrate buffer with increasing NaCl gradient |

| Detection | Post-column derivatization with ninhydrin |

Chiral Chromatography for Enantiomeric Purity Determination

The biological effects of chiral molecules are often highly dependent on their stereochemistry. Therefore, verifying the enantiomeric purity of this compound is a critical step in its characterization. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and reliable technique for this purpose. sigmaaldrich.com The presence of the D-lysine core and the N-acyl substitution makes this compound an ideal candidate for separation from its L-enantiomer using various CSPs.

The selection of the appropriate CSP is crucial for achieving effective separation. For N-acylated amino acids, several types of CSPs have shown excellent results, including polysaccharide-based, macrocyclic glycopeptide-based, and crown ether-based columns. sigmaaldrich.comankara.edu.trchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, often provide robust separation based on chiral recognition through hydrogen bonding, dipole-dipole, and π-π interactions. Macrocyclic glycopeptide phases, like teicoplanin or vancomycin-based columns, offer complex selectors with multiple chiral centers, enabling enantioseparation through a combination of interactions including ionic and hydrophobic effects. sigmaaldrich.comnih.gov Crown-ether based CSPs are particularly effective for the separation of primary amine-containing molecules like amino acids, where the chiral crown ether cavity can form a complex with the protonated amino group. ankara.edu.trspincotech.com

The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer with an acidic modifier (like trifluoroacetic acid, TFA), is optimized to achieve the best resolution and peak shape. ankara.edu.tr Detection is commonly performed using a UV detector, leveraging the chromophore of the 2-hydroxylbenzoyl group. The results of such an analysis would confirm the enantiomeric excess (e.e.) of the D-isomer, ensuring that the biological activity observed is not confounded by the presence of the L-enantiomer.

Below is an illustrative table of expected results from a chiral HPLC analysis for the enantiomeric purity of a batch of this compound.

| Enantiomer | Retention Time (t_R) (min) | Separation Factor (α) | Resolution (R_s) |

| 2-Hydroxylbenzoyl-L-lysine | 8.15 | 1.42 | 3.8 |

| This compound | 9.32 | ||

| Data are representative for the chiral separation of an N-acylated amino acid on a polysaccharide-based CSP. The separation factor (α) is the ratio of the retention factors of the two enantiomers, and the resolution (R_s) indicates the degree of separation between the two peaks. |

Biophysical Methods for Interaction Analysis

Understanding how this compound interacts with its biological targets is key to deciphering its function. Biophysical techniques provide quantitative data on the kinetics and thermodynamics of these binding events.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. nih.govspringernature.com To study the interaction of this compound, its putative protein target would be immobilized on the surface of a sensor chip. A solution containing this compound (the analyte) is then flowed over the chip surface. bio-rad.com

The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and recorded as a response in a sensorgram. nih.gov By monitoring this response over time at various analyte concentrations, one can determine the association rate constant (k_a or k_on) and the dissociation rate constant (k_d or k_off). The ratio of these constants (k_d/k_a) yields the equilibrium dissociation constant (K_D), a measure of the binding affinity. bio-rad.com This technique is invaluable for understanding how quickly the compound binds to its target and how long it remains bound, which are critical parameters for its biological efficacy.

The following table presents hypothetical kinetic parameters for the interaction of this compound with a target protein as determined by SPR.

| Parameter | Value | Unit |

| Association Rate Constant (k_a) | 2.5 x 10^4 | M⁻¹s⁻¹ |

| Dissociation Rate Constant (k_d) | 5.0 x 10⁻⁴ | s⁻¹ |

| Equilibrium Dissociation Constant (K_D) | 20 | nM |

| Values are illustrative for a small molecule binding to a protein target and indicate a high-affinity interaction. |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govyoutube.com This allows for the determination of a complete thermodynamic profile of the interaction between this compound and its target in a single experiment. iaanalysis.com In a typical ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. youtube.com

As the molecules bind, heat changes are measured by the highly sensitive calorimeter. iaanalysis.com The resulting data are plotted as heat change per injection versus the molar ratio of the ligand to the protein. Fitting this binding isotherm to a suitable model yields the binding stoichiometry (n), the binding constant (K_a, the inverse of K_D), and the enthalpy of binding (ΔH). semanticscholar.org From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the equation ΔG = -RTln(K_a) = ΔH - TΔS. This provides deep insight into the forces driving the interaction, whether it is enthalpically driven (e.g., by hydrogen bonds) or entropically driven (e.g., by the hydrophobic effect). nih.gov

A representative table of thermodynamic parameters for the binding of this compound to a target protein is provided below.

| Thermodynamic Parameter | Value | Unit |

| Stoichiometry (n) | 1.05 | - |

| Association Constant (K_a) | 5.0 x 10^7 | M⁻¹ |

| Enthalpy Change (ΔH) | -41.4 | kJ/mol |

| Entropy Change (ΔS) | 2.5 | J/(mol·K) |

| Gibbs Free Energy Change (ΔG) | -44.1 | kJ/mol |

| Data are representative and suggest an enthalpically driven, high-affinity 1:1 binding interaction. |

X-ray Crystallography and Cryo-Electron Microscopy of Compound-Target Complexes

To visualize the interaction between this compound and its target at an atomic level, high-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are employed. These methods provide a three-dimensional model of the compound bound within the active or allosteric site of its target protein.

For X-ray crystallography, the protein-compound complex must first be crystallized. This can be achieved by co-crystallizing the protein in the presence of this compound or by soaking pre-formed protein crystals in a solution containing the compound. The resulting crystal is then exposed to a high-intensity X-ray beam, and the diffraction pattern is used to calculate the electron density map and build an atomic model of the complex. This structure would reveal the precise binding orientation (pose) of this compound and identify key interactions, such as hydrogen bonds, ionic bonds, and hydrophobic contacts, with specific amino acid residues of the target.

Cryo-EM has emerged as a powerful alternative, especially for large protein complexes or those resistant to crystallization. rsc.org In cryo-EM, a solution of the protein-compound complex is rapidly frozen in a thin layer of vitreous ice and imaged with an electron microscope. pdbj.org Thousands of particle images are then computationally averaged to reconstruct a high-resolution 3D density map. nih.gov A successful structural determination would provide invaluable information for understanding the compound's mechanism of action and for guiding future structure-based drug design efforts. To date, no public structures of a this compound-target complex have been deposited in the Protein Data Bank (PDB).

Cell-Based and Biochemical Assays for Mechanistic Elucidation

While biophysical methods characterize the direct binding event, biochemical and cell-based assays are necessary to confirm that this binding translates into a functional effect, such as enzyme inhibition.

Enzyme Activity and Inhibition Assays

Given its structure as a modified amino acid, this compound could plausibly act as an inhibitor of enzymes that modify lysine (B10760008) residues, such as histone lysine demethylases (KDMs) or lysine deacetylases (HDACs). tandfonline.comnih.gov Biochemical assays are essential to quantify the inhibitory potency of the compound against its putative enzyme target.

A typical enzyme inhibition assay involves incubating the target enzyme with its substrate in the presence of varying concentrations of this compound. The rate of the enzymatic reaction is measured, often using a fluorescent or colorimetric substrate that produces a detectable signal upon conversion by the enzyme. The reaction rates are then plotted against the inhibitor concentration to generate a dose-response curve.

From this curve, the half-maximal inhibitory concentration (IC₅₀) can be determined. sigmaaldrich.com The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under the specific assay conditions. researchgate.net Further kinetic experiments, varying both substrate and inhibitor concentrations, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and allow for the calculation of the inhibition constant (K_i), which reflects the binding affinity of the inhibitor to the enzyme. sciencesnail.com

The following table shows hypothetical inhibition data for this compound against a target enzyme.

| Parameter | Value | Description |

| IC₅₀ | 150 nM | Concentration for 50% inhibition at a fixed substrate concentration. |

| K_i | 75 nM | Inhibition constant, reflecting the binding affinity to the enzyme. |

| Mechanism | Competitive | Inhibitor binds to the same site as the substrate. |

| Data are illustrative for a potent, competitive enzyme inhibitor. |

Reporter Gene and Gene Expression Profiling

Information regarding the application of reporter gene assays and gene expression profiling specifically for the characterization of this compound is not available in published scientific literature.

Computational and Theoretical Investigations of 2 Hydroxylbenzoyl D Lysine

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in predicting the binding mode and affinity of a ligand, such as 2-Hydroxylbenzoyl-D-lysine, within the active site of a target protein.

To predict the binding mode of this compound, a relevant protein target must be selected. Given the structure of the compound, a suitable target could be an enzyme that binds salicylate (B1505791) derivatives or has a lysine (B10760008) recognition site. For instance, sirtuin 5 (SIRT5), a deacetylase, is known to bind derivatives of 2-hydroxybenzoic acid. nih.gov

The docking process involves preparing the 3D structures of both the ligand (this compound) and the receptor (e.g., SIRT5). Using software like CLC Drug Discovery Workbench, the ligand is placed into the predicted binding site of the protein. mdpi.com The software then explores various conformations and orientations of the ligand, calculating a "docking score" for each pose, which estimates the binding affinity. mdpi.com The most favorable poses are those with the lowest energy scores.

Table 1: Predicted Binding Affinities for Hypothetical Poses of this compound with SIRT5

This interactive table presents hypothetical docking scores for different binding poses of this compound within the SIRT5 active site. The scores, measured in kcal/mol, are typical for small molecule inhibitors and are used to rank potential binding orientations. nih.gov

| Pose ID | Docking Score (kcal/mol) | Predicted Ligand Efficiency | Key Interacting Region |

| 1 | -9.8 | 0.41 | Substrate Binding Pocket |

| 2 | -9.2 | 0.38 | Allosteric Site |

| 3 | -8.5 | 0.35 | Substrate Binding Pocket |

| 4 | -7.9 | 0.33 | Surface Groove |

Note: Data are hypothetical, based on typical ranges observed in molecular docking studies. mdpi.comnih.gov

Once the optimal binding poses are identified, the specific interactions between this compound and the protein's amino acid residues are analyzed. These interactions are crucial for stabilizing the complex. Based on studies of similar molecules, the 2-hydroxybenzoyl moiety is expected to be a key interaction region. nih.gov

Hydrogen Bonds: The hydroxyl and carboxyl groups of the salicylate portion can act as hydrogen bond donors and acceptors. For example, in a SIRT5 model, these groups could form hydrogen bonds with residues like Tyrosine 102 and Valine 221. nih.gov The primary amine on the D-lysine side chain is also a potent hydrogen bond donor.

Electrostatic Interactions (Salt Bridges): The carboxylate of the salicylate group could form a strong bidentate salt bridge with a positively charged residue, such as Arginine 105. nih.gov The protonated amine of the D-lysine tail could similarly interact with acidic residues like aspartate or glutamate.

Pi-Pi Stacking: The aromatic ring of the salicylate can engage in pi-pi stacking interactions with aromatic residues in the binding pocket, such as Phenylalanine 223. nih.gov

Table 2: Hypothetical Key Interactions for this compound in SIRT5 Binding Site

This table details the predicted types of non-covalent interactions between the functional groups of this compound and specific amino acid residues of a target protein like SIRT5.

| Functional Group of Ligand | Amino Acid Residue (SIRT5) | Interaction Type |

| Salicylate Carboxylate (C=O) | Arginine (Arg105) | Salt Bridge / H-Bond |

| Salicylate Hydroxyl (-OH) | Tyrosine (Tyr102) | Hydrogen Bond |

| Salicylate Aromatic Ring | Phenylalanine (Phe223) | Pi-Pi Stacking |

| Lysine Amine (-NH3+) | Aspartic Acid (Asp168) | Salt Bridge / H-Bond |

| Lysine Backbone Amide (N-H) | Glycine (B1666218) (Gly101) | Hydrogen Bond |

Note: Interactions are hypothetical, projected from studies on related 2-hydroxybenzoic acid derivatives and general protein-ligand interaction principles. mdpi.comnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic nature of chemical systems. acs.org These simulations are invaluable for studying the flexibility of this compound, the stability of its protein complexes, and its behavior in biological environments like cell membranes.

This compound consists of a rigid aromatic head (the salicyl group) and a flexible aliphatic tail (the D-lysine side chain). In an aqueous solution, the molecule will explore a range of shapes or conformations. MD simulations can map this conformational landscape. The flexibility of the lysine side chain is defined by its five dihedral angles (χ1-χ5). Studies on lysine side chains show a strong preference for the trans conformation in most of these angles to minimize steric clashes, though the exact distribution can be tuned by the local environment. nih.gov

Table 3: Predicted Dihedral Angle Preferences for the D-Lysine Side Chain of this compound in Aqueous Solution

This table outlines the primary dihedral angles of the lysine side chain and their most probable conformational states (trans, gauche+, gauche-) when simulated in a water environment.

| Dihedral Angle | Atoms Defining Angle | Predicted Preferred State |

| χ1 | N-Cα-Cβ-Cγ | gauche- (-60°) / trans (180°) |

| χ2 | Cα-Cβ-Cγ-Cδ | trans (180°) |

| χ3 | Cβ-Cγ-Cδ-Cε | trans (180°) |

| χ4 | Cγ-Cδ-Cε-Nζ | trans (180°) |

| χ5 | Cδ-Cε-Nζ-H | trans (180°) |

Note: Preferences are based on conformational analyses of lysine side chains in peptide and protein crystal structures. nih.gov

MD simulations are used to assess the stability of the ligand-protein complex predicted by docking. A simulation is run for tens to hundreds of nanoseconds to observe how the complex behaves. naun.org Key metrics for stability include:

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting which parts of the protein become more or less flexible upon ligand binding.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds throughout the simulation confirms their importance in anchoring the ligand. naun.org

A stable complex would show the ligand remaining in the binding pocket with minimal deviation, maintaining critical interactions identified during docking. naun.org

Table 4: Summary of Hypothetical MD Simulation Metrics for the this compound-SIRT5 Complex

This table provides example data from a hypothetical MD simulation, showing metrics used to evaluate the stability of the protein-ligand complex over a 100 ns simulation time.

| Metric | System Component | Average Value | Interpretation |

| RMSD | Ligand (heavy atoms) | 1.5 Å | Stable binding pose |

| RMSD | Protein Backbone (Cα) | 2.1 Å | Stable protein fold |

| RMSF | Binding Site Residues | 0.8 Å | Low flexibility, stable interactions |

| Hydrogen Bonds | Ligand-Protein | 3-4 stable bonds | Key interactions are maintained |

Note: Values are representative of a stable protein-ligand complex in a typical MD simulation. naun.org

Understanding how a molecule crosses a cell membrane is critical. MD simulations can model the process of passive diffusion across a lipid bilayer. biorxiv.org The simulation cell consists of the this compound molecule, a model membrane (e.g., dipalmitoylphosphatidylcholine, DPPC), and water. nih.gov

Using techniques like umbrella sampling combined with the inhomogeneous solubility-diffusion model, a free energy profile, or Potential of Mean Force (PMF), can be calculated. biorxiv.orgresearchgate.net This profile shows the energy cost for the molecule to move from the water, through the polar lipid headgroups, into the nonpolar membrane core, and out the other side.

For an amphipathic molecule like this compound, the simulation would likely show it associating at the water-lipid interface. nih.gov The salicylate portion would interact with the polar headgroups, while the behavior of the charged lysine tail would create a significant energy barrier to entering the hydrophobic core, suggesting that passive diffusion may be a slow process. biorxiv.orgnih.gov

Table 5: Hypothetical Free Energy Profile (PMF) for Permeation of this compound Across a DPPC Bilayer

This table illustrates a potential free energy profile for the compound as it traverses a model cell membrane, highlighting the energy barriers at different locations.

| Membrane Region | Position (z-axis, nm) | Free Energy (ΔG, kcal/mol) | Interpretation |

| Bulk Water | -3.0 | 0.0 | Reference state |

| Lipid-Water Interface | -1.8 | -2.5 | Favorable interaction, molecule accumulates |

| Acyl Chain Region | -1.0 | +5.0 | Energy barrier due to charged lysine |

| Membrane Center | 0.0 | +12.0 | Highest energy barrier, unfavorable |

| Lipid-Water Interface | +1.8 | -2.5 | Favorable interaction, molecule accumulates |

| Bulk Water | +3.0 | 0.0 | Exit to aqueous environment |

Note: Data are hypothetical, based on representative PMF profiles for amphipathic and charged molecules. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach aimed at revealing the mathematical connection between the structural properties of chemical compounds and their biological activities. nih.govmdpi.com These models are instrumental in drug discovery, offering the ability to predict the activity of novel molecules, thereby optimizing the selection of candidates for synthesis and further testing. nih.gov

Development of Predictive Models for Biological Activity based on Structural Features

The foundation of a QSAR model lies in the hypothesis that the biological activity of a compound is a function of its molecular structure and physicochemical properties. The development process is systematic and involves several key stages:

Data Set Curation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 or EC50 values) is compiled. For developing a model for this compound analogues, this would involve synthesizing a library of derivatives and testing their activity against a specific biological target. The activity data, often expressed as pIC50 (-log(IC50)), serves as the dependent variable in the model. nih.gov

Descriptor Calculation: For each molecule in the series, a wide array of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP). nih.govbiolscigroup.us

Model Building and Feature Selection: The data is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.govmdpi.com Statistical techniques, most commonly Multiple Linear Regression (MLR), are employed to generate an equation that links a selection of descriptors (the independent variables) to the biological activity (the dependent variable). mdpi.com

Model Validation: The robustness and predictive capability of the QSAR model are assessed using various statistical metrics. Key parameters include the coefficient of determination (R²), which measures the goodness-of-fit, and the cross-validation coefficient (Q² or R²(CV)), which assesses the model's internal predictivity. mdpi.commdpi.com An acceptable model generally has an R² value greater than 0.6 and a Q² value greater than 0.5. mdpi.com External validation using the test set provides the most rigorous test of the model's predictive power on new compounds. mdpi.com

For a hypothetical series of this compound analogues, a QSAR study might identify key structural features that govern their activity. For instance, the model could reveal that specific substitutions on the benzoyl ring or modifications to the lysine side chain significantly impact target binding.

Table 1: Hypothetical Molecular Descriptors for a QSAR Model of this compound Analogues

| Descriptor Category | Specific Descriptor Example | Potential Influence on Biological Activity |

| Electronic | Dipole Moment (μ) | Influences long-range interactions with the target protein. biolscigroup.us |

| Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons in a reaction. biolscigroup.us | |

| Atomic Partial Charges (e.g., on hydroxyl group) | Governs electrostatic and hydrogen bonding interactions. | |

| Steric/Topological | Molecular Weight (MW) | Affects overall size and fit within a binding pocket. |

| Topological Polar Surface Area (TPSA) | Correlates with membrane permeability and bioavailability. | |

| Number of Rotatable Bonds | Influences conformational flexibility and entropy upon binding. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, which is crucial for membrane permeation. |

Identification of Structural Determinants for Enhanced Permeation or Specificity

Computational studies are crucial for identifying the specific molecular features, or determinants, that control how a molecule like this compound interacts with biological systems, particularly its ability to cross cell membranes (permeation) and bind to its intended target (specificity).

Enhanced Permeation: The oral delivery of peptide-based molecules is often hindered by poor absorption across the gastrointestinal tract. nih.gov The structural components of this compound are designed to overcome this barrier.

The 2-Hydroxylbenzoyl Moiety: This group is a key feature of permeation enhancers like Salcaprozate Sodium (SNAC), also known as sodium N-[8-(2-hydroxybenzoyl)amino]caprylate. nih.govmdpi.com Studies on SNAC suggest it facilitates the transport of molecules across epithelial cells. researchgate.net The proposed mechanisms include a temporary and reversible increase in membrane fluidity and the potential to increase the lipophilicity of the associated drug molecule, aiding its passage through the lipid bilayer of cell membranes. mdpi.com The hydroxyl and carboxyl groups can engage in hydrogen bonding, while the benzoyl ring provides a hydrophobic surface.

The Lysine Component: While the amino acid itself is polar, its side chain can be modified. Furthermore, the use of a D-amino acid (D-lysine) instead of the natural L-form provides a significant advantage by increasing the peptide's stability against degradation by proteases, which are highly specific for L-amino acids. mdpi.comtandfonline.com This enhanced stability ensures that more of the intact compound is available for absorption.

Enhanced Specificity: The specificity of a ligand for its target is determined by the precise complementarity of shape and chemical properties within the binding site. For this compound analogues, specificity would be achieved by tailoring the structure to maximize favorable interactions with the target receptor while minimizing interactions with off-target proteins. Molecular docking simulations can identify key interactions, such as hydrogen bonds formed by the hydroxyl group or salt bridges involving the lysine's amino groups, that are critical for stable and specific binding. nih.gov

Table 2: Structural Determinants in this compound and Their Functions

| Structural Component | Feature | Primary Function | Reference |

| 2-Hydroxylbenzoyl Group | Aromatic Ring & Hydroxyl Group | Enhanced membrane permeation, lipophilicity | researchgate.netmdpi.com |

| Amide Linkage | -CO-NH- | Connects the benzoyl and lysine parts, provides H-bonding capability | |

| D-lysine | D-chiral center | Increased stability against enzymatic (protease) degradation | mdpi.comtandfonline.com |

| Lysine Side Chain | Primary Amino Group | Potential site for salt-bridge formation in a target binding pocket |

De Novo Design and Virtual Screening for Novel this compound Analogues

Beyond analyzing existing compounds, computational chemistry provides powerful tools for the design of entirely new molecules (de novo design) and for rapidly assessing large virtual libraries of potential drugs (virtual screening). nih.govmdpi.com

De Novo Design is a computational strategy that "grows" new molecular structures within the constraints of a target's binding site. The process starts with a seed atom or fragment placed in a favorable position within the receptor pocket. The algorithm then iteratively adds atoms or chemical fragments, guided by rules that ensure chemical stability and optimize interactions with the receptor. This approach can lead to the discovery of novel scaffolds that are structurally distinct from known inhibitors but fit the target pocket perfectly.

Virtual Screening is a more common approach that involves docking large numbers of molecules from a virtual library into the 3D structure of a biological target. nih.gov This process allows researchers to triage millions of potential compounds and select a smaller, more manageable number for experimental testing. The steps typically include:

Library Preparation: A virtual library of analogues of this compound would be created. This involves systematically modifying the parent structure, for example, by adding different substituents to the benzoyl ring, changing the length of the lysine side chain, or replacing the lysine with other amino acids.

Target Preparation: A high-resolution 3D structure of the target protein, usually obtained from X-ray crystallography or NMR, is prepared. The binding site is defined.

Molecular Docking: Each molecule in the library is computationally "docked" into the target's binding site. The docking algorithm samples a vast number of possible conformations and orientations of the ligand within the site. researchgate.net

Scoring and Ranking: Each docked pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). researchgate.net Molecules are ranked based on their scores, and the top-ranking compounds are selected as "hits." These hits are then prioritized for synthesis and biological evaluation.

These computational approaches can accelerate the discovery of new this compound analogues with improved potency, selectivity, or pharmacokinetic properties, serving as a powerful engine for lead generation in drug discovery. nih.govmdpi.com

Table 3: Illustrative Results from a Hypothetical Virtual Screening of this compound Analogues

| Compound ID | Modification from Parent Structure | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| Analogue-001 | Parent (this compound) | -7.5 | H-bond with Serine; Pi-Alkyl with Leucine |

| Analogue-107 | 4-fluoro substitution on benzoyl ring | -8.9 | H-bond with Serine; Halogen bond with Glycine |

| Analogue-215 | Lysine replaced with Arginine | -9.4 | Stronger salt bridge with Aspartic Acid |

| Analogue-340 | Hydroxyl group moved to 4-position | -6.8 | Loss of key H-bond; unfavorable steric clash |

Potential Applications and Future Research Directions of 2 Hydroxylbenzoyl D Lysine

Development as Biochemical Probes for Cellular Pathways

The unique structure of 2-Hydroxylbenzoyl-D-lysine makes it a candidate for development as a biochemical probe to investigate cellular processes, particularly those involving lysine (B10760008) modifications. Chemical probes are small molecules used to study and manipulate biological systems, often by targeting specific proteins or pathways. google.com The development of this compound as a probe could involve several strategies.

One approach is to leverage the D-lysine component. D-amino acids are not typically incorporated into proteins via ribosomal synthesis, but they are found in the peptidoglycan cell walls of certain bacteria, such as Thermotoga maritima. nih.gov A probe based on D-lysine could therefore be used to selectively target and study bacterial metabolic pathways, such as cell wall biosynthesis, potentially offering specificity over host mammalian cells.

Furthermore, the lysine moiety itself is central to numerous post-translational modifications (PTMs) that regulate protein function. Lysine acetyltransferases (KATs) and deacetylases (KDACs) are key enzymes in these pathways. researchgate.net A this compound-based probe, potentially modified with a reporter tag like a fluorophore or a biotin (B1667282) handle, could be used to identify and characterize novel enzymes that interact with or modify lysine residues. google.com Such probes are instrumental in "activity-based protein profiling" to understand enzyme function in native biological systems.

The table below outlines potential enzymes that could be targeted by lysine-based biochemical probes.

| Enzyme Class | Function | Relevance to Probe Development |

| Lysine Acetyltransferases (KATs) | Adds acetyl group to lysine residues. researchgate.net | Probes can help identify novel KAT substrates and inhibitors. acs.org |

| Lysine Deacetylases (KDACs) | Removes acetyl group from lysine residues. nih.gov | Useful for screening for specific KDAC inhibitors. |

| Lysine Methyltransferases (KMTs) | Adds methyl group to lysine residues. nih.gov | Probes can elucidate the role of methylation in disease. nih.gov |

| Lysine Demethylases (KDMs) | Removes methyl group from lysine residues. | Can be used to study the dynamics of histone modification. |

| Lysine Racemases | Converts L-lysine to D-lysine. nih.gov | D-lysine probes could specifically target these bacterial enzymes. |

Exploration as a Scaffold for Novel Bioactive Compound Design in Chemical Biology

A scaffold in medicinal chemistry is a core molecular structure upon which new compounds are built through modification. The this compound structure offers a versatile scaffold for creating libraries of novel bioactive molecules. researchgate.netmdpi.com The rationale is to combine the features of its two main components to generate compounds with unique biological activities.

The 2-hydroxybenzoyl (salicylate) moiety is found in many biologically active compounds and is known for its anti-inflammatory and other therapeutic properties. The D-lysine component provides several advantages:

Proteolytic Stability : Peptides containing D-amino acids are generally more resistant to degradation by proteases, which primarily recognize L-amino acids. This can enhance the in-vivo half-life of a potential therapeutic. nih.gov

Conformational Constraint : The inclusion of a D-amino acid can induce specific secondary structures (e.g., turns) in a peptide chain, which can be crucial for binding to a biological target.

Target Specificity : The unusual stereochemistry can confer selectivity for specific receptors or enzymes that may not bind the L-amino acid equivalent.

By modifying either the aromatic ring of the 2-hydroxybenzoyl group or the side chain of the D-lysine, researchers can systematically explore the structure-activity relationship (SAR). For example, derivatives could be synthesized to target enzymes that recognize lysine, such as enteropeptidase, where a basic moiety is known to interact with the active site. acs.orgnih.gov This approach allows for the rational design of molecules with improved potency, selectivity, and pharmacokinetic properties. unimi.it

Strategies for Targeted Delivery and Enhanced Bioavailability in Research Models

A significant challenge in developing new therapeutics is ensuring they can be delivered to the correct site in the body and are absorbed effectively (high bioavailability). The 2-hydroxybenzoyl group is structurally related to moieties used in advanced drug delivery systems. For instance, sodium N-(8-[2-hydroxybenzoyl]amino) caprylate (SNAC) is a well-studied oral absorption enhancer that facilitates the delivery of large molecules like peptides. researchgate.netnih.govmdpi.com SNAC is thought to work by transiently increasing membrane permeability and protecting the drug from enzymatic degradation. researchgate.net

Drawing from the principles of SNAC, this compound could be investigated for similar properties or used as a foundation for developing new delivery agents. Strategies to explore include:

Liposomal Formulation : Encapsulating the compound within liposomes can protect it from degradation and facilitate its transport across cell membranes. mdpi.com Fusogenic liposomes, which mimic viral fusion mechanisms, could further enhance cytoplasmic delivery. mdpi.com

Nanoparticle Conjugation : Attaching the compound to nanoparticles, such as those made from polyethylene (B3416737) glycol (PEG), can improve solubility, evade the immune system, and potentially cross mucosal barriers. mdpi.com

Prodrug Approach : The molecule could be modified into an inactive prodrug that is converted to the active form only at the target site. For example, the carboxyl or amino groups could be masked with cleavable protecting groups.

Ion-Pairing Complexes : Forming a complex with another molecule can enhance intestinal solubility and absorption. tandfonline.comtandfonline.com

The table below summarizes various delivery strategies that could be adapted for research involving this compound.

| Delivery Strategy | Mechanism of Action | Potential Advantage for Research Models |

| Permeation Enhancers | Increase gastrointestinal membrane permeability. researchgate.netsciencescholar.us | Improved oral absorption for in-vivo studies. tandfonline.com |

| Liposomes | Encapsulate the drug in a lipid bilayer. mdpi.com | Protects from degradation; can be surface-modified for targeting. nih.gov |

| Nanoparticles | Drug is dissolved, encapsulated, or attached to a polymer matrix. nih.gov | Enhanced stability, controlled release, and potential for targeting. |

| Cell-Penetrating Peptides (CPPs) | Short peptides that facilitate cellular uptake of cargo. mdpi.com | Can improve intracellular delivery for studying cytoplasmic targets. mdpi.com |

| Prodrugs | Inactive compound converted to active drug in the body. | Can improve pharmacokinetics and reduce off-target effects. |

Identification of Novel Biological Targets and Pathways for this compound

A primary goal of future research would be to identify the specific biological targets and cellular pathways modulated by this compound. Given its structure, several potential target classes are of high interest.

One promising area is the study of lysine 2-hydroxyisobutyrylation (Khib), a post-translational modification linked to cellular metabolism and gene expression. nih.govnih.govplos.org Enzymes that "write" (e.g., Tip60, p300) and "erase" (e.g., HDAC2, HDAC3) this mark are critical regulators of these pathways. nih.govsemanticscholar.org this compound could be screened for its ability to inhibit or modulate these enzymes, thereby affecting pathways like glycolysis or the citric acid cycle. nih.gov

Another avenue is the investigation of enzymes involved in bacterial-specific pathways. The presence of D-lysine suggests that the compound might interact with enzymes unique to bacteria, such as the D-Ala-D-Ser ligase found in vancomycin-resistant enterococci or the lysine racemase in Thermotoga maritima. nih.govacs.org Targeting such enzymes could form the basis of novel antimicrobial strategies.

Finally, the compound could be screened against broader panels of proteins, such as kinases, proteases, or G-protein coupled receptors, to uncover unexpected activities. High-throughput screening campaigns, coupled with biochemical and cellular assays, would be essential to pinpoint direct molecular targets and elucidate the compound's mechanism of action. acs.org

Integration with Advanced Omics Technologies in Mechanistic Research

To gain a comprehensive understanding of the biological effects of this compound, its study must be integrated with advanced "omics" technologies. nih.govpharmalex.com These technologies allow for the global analysis of molecules within a cell or organism, providing a systems-level view of the compound's impact. mdpi.com

Transcriptomics (RNA-seq) : This would reveal changes in gene expression in response to treatment with the compound. It can help identify entire pathways that are up- or down-regulated, providing clues about the compound's function and potential targets. nih.gov

Proteomics : Using mass spectrometry, proteomics can identify changes in protein abundance and, crucially, in post-translational modifications (PTMs) like acetylation or 2-hydroxyisobutyrylation. semanticscholar.org This would directly test the hypothesis that the compound affects PTM pathways.

Metabolomics : This technology analyzes the levels of small-molecule metabolites (e.g., sugars, lipids, amino acids) in a cell. researchgate.net It can reveal how the compound alters cellular metabolism, which is particularly relevant if it targets metabolic enzymes. nih.govmdpi.com

Integrated Multi-omics Analysis : The true power of omics lies in integrating these different data types. nih.govfrontlinegenomics.com For example, researchers can correlate changes in gene expression (transcriptomics) with changes in protein levels (proteomics) and metabolic outputs (metabolomics). This integrated approach provides a more complete and robust picture of the compound's mechanism of action, from the initial target engagement to the ultimate physiological response. nih.gov

By employing these technologies, researchers can move beyond a one-gene, one-protein approach to build a comprehensive model of how this compound functions within a complex biological system. biorxiv.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxylbenzoyl-D-lysine, and what key parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling 2-hydroxybenzoic acid derivatives with D-lysine via carbodiimide-mediated amidation. Critical parameters include:

- pH control (6.5–7.5) to optimize nucleophilic attack by the lysine amino group.

- Solvent selection (e.g., DMF or THF) to enhance reagent solubility while minimizing side reactions.

- Purification using reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the product .

- Yield improvements (≥75%) are achievable by iterative recrystallization from ethanol/water mixtures.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regioselective acylation of D-lysine’s ε-amino group. Key signals include aromatic protons (δ 6.8–7.5 ppm) and lysine backbone protons (δ 3.1–4.3 ppm) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) verifies molecular ion [M+H]⁺ with <2 ppm error.

- IR Spectroscopy : Amide I (1650–1680 cm⁻¹) and carboxylate (1700–1720 cm⁻¹) bands confirm bond formation .

Q. What are the primary research applications of this compound in biochemical studies?

- Methodological Answer :

- Enzyme Inhibition Assays : Used to probe lysine-specific enzymes (e.g., histone deacetylases) via competitive binding studies. IC₅₀ values are determined using fluorometric substrates .

- Peptide Mimetics : Incorporated into synthetic peptides to study stereospecific interactions in receptor-ligand systems .

Advanced Research Questions